molecular formula C13H25NO3 B8646647 tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate

tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate

Cat. No.: B8646647
M. Wt: 243.34 g/mol
InChI Key: DLULOOFOUJIUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate is a chemical compound with the molecular formula C13H25NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylcyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-hydroxy-4-methylcyclohexyl)methylcarbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxy-4-methylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-hydroxy-4-methylcyclohexyl)methylcarbamate involves its interaction with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxycyclohexyl(methyl) carbamate
  • Tert-butyl ((4-oxocyclohexyl)methyl)carbamate

Uniqueness

tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxy-4-methylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(15)14-9-10-5-7-13(4,16)8-6-10/h10,16H,5-9H2,1-4H3,(H,14,15)

InChI Key

DLULOOFOUJIUAT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl (4-oxocyclohexyl)methylcarbamate (1.00 g) was dissolved in tetrahydrofuran (20 mL) and cooled to −78° C. Methylmagnesium bromide (4.40 mL) was added dropwise. The reaction was stirred for 2 hours at −78° C. then allowed to warm to 0° C. and stirred for 30 minutes. The resulting suspension was quenched with water (10 mL), diluted with ether (50 mL), washed with ammonium chloride (25 mL), washed with brine (25 mL), dried over magnesium sulfate, filtered, and concentrated. Silica gel chromatography (Reveleris 80 g) eluting using a gradient of 5% to 50% ethyl acetate/dichloromethane over 30 minutes (flow=60 mL/min) gave the title compound as a 2:1 mixture of cis and trans isomers.
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1 g
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Synthesis routes and methods II

Procedure details

To a vigorous stirring solution of tert-butyl (4-oxocyclohexyl)methylcarbamate (1.7 g) in tetrahydrofuran (40 mL) at −78° C. was dropwise added 1.6 M methyllithium (14.02 mL) in ether. After completion of the addition, the mixture was stirred at −78° C. for 1.2 hours and poured into a cold NH4Cl aqueous solution. The resulting mixture was extracted with dichloromethane (100 ml, three times) and the organic layer was dried over Na2SO4, filtered, and concentrated. The residue was dissolved in dichloromethane and loaded onto an Analogix purification system, and it was eluted with 0-50% ethyl acetate in dichloromethane to provide the title compound.
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1.7 g
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14.02 mL
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40 mL
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Synthesis routes and methods III

Procedure details

To a vigorous stirring solution of tert-butyl(4-oxocyclohexyl)methylcarbamate (1.7 g) in tetrahydrofuran (40 mL) at −78° C. was dropwise added 1.6 M methyllithium (14.02 mL) in ether. After completion of the addition, the mixture was stirred at −78° C. for 1.2 hours and poured into a cold NH4Cl aqueous solution. The resulting mixture was extracted with dichloromethane (100 ml, three times) and the organic layer was dried over Na2SO4, filtered, and concentrated. The residue was dissolved in dichloromethane and loaded onto an Analogix purification system, and it was eluted with 0-50% ethyl acetate in dichloromethane to provide the title compound.
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1.7 g
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reactant
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14.02 mL
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reactant
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40 mL
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